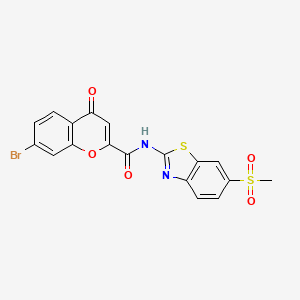

7-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Description

The compound 7-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a 4-oxo-chromene (chromone) core substituted with a bromine atom at position 7 and a carboxamide group linked to a 6-methanesulfonyl-1,3-benzothiazole moiety. Chromone derivatives are recognized for their diverse biological activities, including anti-inflammatory, antiviral, and kinase-inhibitory properties . The benzothiazole ring, particularly when functionalized with sulfonyl groups, enhances metabolic stability and binding affinity to therapeutic targets such as kinases and enzymes involved in signaling pathways .

Properties

Molecular Formula |

C18H11BrN2O5S2 |

|---|---|

Molecular Weight |

479.3 g/mol |

IUPAC Name |

7-bromo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C18H11BrN2O5S2/c1-28(24,25)10-3-5-12-16(7-10)27-18(20-12)21-17(23)15-8-13(22)11-4-2-9(19)6-14(11)26-15/h2-8H,1H3,(H,20,21,23) |

InChI Key |

MTANZGBGZNXTNC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br |

Origin of Product |

United States |

Biological Activity

The compound 7-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a derivative of benzothiazole and chromene, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Structural Characteristics

The molecular formula of the compound is . Its structure features a bromine atom, a methanesulfonyl group, and a benzothiazole moiety, contributing to its potential biological activity. The unique combination of these groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. The specific compound under review has not been extensively studied in isolation; however, similar derivatives have shown effectiveness against various bacterial strains. For instance:

- Benzothiazole derivatives are known to inhibit bacterial cell wall synthesis and act as competitive inhibitors of metabolic enzymes.

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| 4-Bromo-N-(4-butylthiazol-2-yl)benzamide | Antimicrobial against elastase | |

| N-(4-chlorophenyl)-2-thiazolamine | Antibacterial properties | |

| N-(methylsulfonyl)-benzothiazole derivatives | Antimicrobial and anticancer activities |

Anticancer Properties

Benzothiazole derivatives have also been explored for their anticancer properties. They demonstrate cytotoxic effects against various cancer cell lines. Preliminary studies suggest that the compound may interact with key enzymes involved in cancer progression.

- Molecular docking studies have indicated that compounds with similar structures can effectively bind to enzymes crucial for tumor growth.

Case Studies

- In vitro Studies : A study on related benzothiazole compounds demonstrated significant inhibition of cancer cell proliferation in various assays. These findings suggest that the structural characteristics of the compound may contribute to similar effects.

- Mechanism of Action : Investigations into the mechanism by which benzothiazole derivatives exert their effects reveal that they may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Research Findings

Recent studies have focused on synthesizing new derivatives based on the benzothiazole framework. These efforts aim to enhance biological activity and optimize pharmacological profiles:

- Synthesis Methods : The synthesis typically involves multi-step reactions that incorporate the benzothiazole moiety with various functional groups to enhance efficacy.

- Binding Affinity Studies : Research indicates that these compounds can effectively bind to biological targets such as elastase and dihydropteroate synthase, which are critical for bacterial survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s uniqueness arises from the synergistic combination of its chromone core, bromine substituent, and methanesulfonyl-benzothiazole carboxamide. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Target Pathway Specificity

- The target compound is hypothesized to interact with kinases or proteases in signaling pathways such as MAPK/ERK or PI3K/Akt/mTOR, common targets for chromone and benzothiazole derivatives .

- Comparatively, benzothiadiazine-dione derivatives (e.g., ) are historically associated with ion channel modulation (e.g., carbonic anhydrase inhibition), suggesting divergent therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.